molecular formula C10H14N2O3 B573153 4-(Boc-amino)-2-hydroxypyridine CAS No. 1363383-37-2

4-(Boc-amino)-2-hydroxypyridine

Cat. No.: B573153
CAS No.: 1363383-37-2
M. Wt: 210.233
InChI Key: VNJZRTVKUGFQOP-UHFFFAOYSA-N
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Description

4-(Boc-amino)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the fourth position and a hydroxyl group at the second position. The Boc group is commonly used in organic synthesis to protect amino groups from undesired reactions during multi-step synthesis processes.

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “4-(Boc-amino)-2-hydroxypyridine” is not available, general precautions for handling Boc-protected amino compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Boc-protected amino compounds continue to play an important role in peptide synthesis and other areas of organic chemistry . As such, ongoing research and development in this field can be expected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-2-hydroxypyridine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the Boc-protected amino compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl compound.

    Substitution: Formation of various substituted pyridine derivatives.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJZRTVKUGFQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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